2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, a methoxy group, and a piperazine ring substituted with a furan-2-carbonyl group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is found in many biologically active compounds, including drugs used to treat different pathologies . Benzothiazole derivatives have been found to possess a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzothiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological effects .
Result of Action
Given the biological activities associated with benzothiazole derivatives, it could potentially have a range of effects depending on the target and the specific biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the benzothiazole core.
Attachment of the Furan-2-carbonyl Group: The final step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-phenylpiperazin-1-yl)pyrimidine derivatives: Explored for their potential in treating neurodegenerative diseases.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, a methoxy group, and a furan-2-carbonyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-4-2-6-14-15(12)18-17(24-14)20-9-7-19(8-10-20)16(21)13-5-3-11-23-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEARGOCMHOTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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